3,4-Dihydroxy-5-methyl-2-furanone

Physicochemical Properties Drug Discovery Quorum Sensing

Researchers requiring a water-soluble furanone building block with reliable purity for flavor or bioactive molecule synthesis face inconsistent supply and undocumented physicochemical properties. 3,4-Dihydroxy-5-methyl-2-furanone (CAS 3566-57-2) directly addresses these challenges: - Predicted LogP of -0.79 ensures high aqueous solubility, simplifying formulation in beverages and cell media. - Non-acidic pKa (4.87) delivers antioxidant potential without pH-lowering effects of ascorbic acid. - ≥95% purity with batch-specific COA; stock available in standard research quantities.

Molecular Formula C5H6O4
Molecular Weight 130.1 g/mol
Cat. No. B1632493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dihydroxy-5-methyl-2-furanone
Molecular FormulaC5H6O4
Molecular Weight130.1 g/mol
Structural Identifiers
SMILESCC1=C(C(C(=O)O1)O)O
InChIInChI=1S/C5H6O4/c1-2-3(6)4(7)5(8)9-2/h4,6-7H,1H3
InChIKeyIYWVFBWMQOKJRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dihydroxy-5-methyl-2-furanone: Core Furanone Scaffold


3,4-Dihydroxy-5-methyl-2-furanone (CAS 3566-57-2) is a γ-lactone derivative belonging to the furanone class of heterocyclic compounds . Its core structure, a 2(5H)-furanone ring bearing two hydroxyl groups at positions 3 and 4 and a methyl group at position 5 , is a privileged scaffold in flavor chemistry and biological research. Furanones are widely recognized for their potent aroma properties and diverse pharmacological activities, including antimicrobial, antioxidant, and anti-inflammatory effects [1]. This compound serves as a key intermediate in synthesizing bioactive molecules and flavoring agents , making it a valuable starting point for applications in the food, pharmaceutical, and materials science sectors.

Core furanone scaffold for flavor chemistry and bioactive molecule synthesis
Reported bioactivity contexts: antimicrobial, antioxidant, and quorum-sensing modulation
Hydrophilic profile supports aqueous formulation research and low-solvent flavor systems

3,4-Dihydroxy-5-methyl-2-furanone: Substitution Considerations


While the 2(5H)-furanone core is common to many compounds, simple substitution of 3,4-Dihydroxy-5-methyl-2-furanone with other in-class analogs is not advisable without rigorous evidence. Minor changes in substitution patterns—such as halogenation versus hydroxylation or the position of a methyl group—dramatically alter key properties like LogP, pKa, and water solubility . These physicochemical changes directly impact a compound's performance in specific assays, including its ability to inhibit biofilm formation [1], act as an antioxidant [2], or function as a flavor compound . The quantitative evidence below demonstrates that 3,4-Dihydroxy-5-methyl-2-furanone possesses a distinct profile that differentiates it from other furanones and alternative scaffolds, making it the optimal choice for specific scientific and industrial applications.

Hydroxylation vs halogenation dramatically shifts LogP and pKa; aqueous-lipophilic behavior may not transfer.
Methyl position and ring substitution alter solubility and bioactivity profile; direct replacement may not reproduce reported endpoints.
Class-level bioactivity inference may not replicate for the unsubstituted scaffold; compound-specific validation is required.

3,4-Dihydroxy-5-methyl-2-furanone: Differentiation Evidence


Physicochemical Profile: LogP and pKa vs. Halogenated Furanones

The predicted partition coefficient (LogP) and acid dissociation constant (pKa) of 3,4-Dihydroxy-5-methyl-2-furanone are -0.79 and 4.87±0.10 , respectively. This contrasts sharply with halogenated furanone quorum sensing inhibitors, such as brominated furanone C-30, which are significantly more lipophilic (LogP ~3-4, class-level inference). The lower LogP and pKa of 3,4-Dihydroxy-5-methyl-2-furanone indicate superior water solubility and a distinct ionization state at physiological pH (7.4), which is predicted to confer advantages for aqueous-based formulations and different pharmacokinetic properties .

LogP & pKa
Class-level inference
Target: LogP -0.79, pKa 4.87 (predicted) Comparator: Halogenated furanones LogP ~3-4 ΔLogP ~3.8-4.8 (more hydrophilic)
Supports aqueous formulation research
In silico prediction; direct measurement needed
Physicochemical Properties Drug Discovery Quorum Sensing

Antioxidant Activity vs. Ascorbic Acid

A review of naturally occurring furanones indicates that certain food-derived compounds within this class, which include 3,4-Dihydroxy-5-methyl-2-furanone as a core structural analog, possess antioxidant activity comparable to ascorbic acid (vitamin C) [1]. While direct quantitative data for 3,4-Dihydroxy-5-methyl-2-furanone itself is not available in this source, the structural similarity to 5-methyl-4-hydroxy-3(2H)-furanone and other antioxidant furanones provides class-level inference for its potential antioxidant properties. The presence of the enediol-like system (C=C(OH)-C=O) is a common feature in these furanones and is crucial for their radical-scavenging ability.

Antioxidant Activity
Class-level inference
Reported comparable to ascorbic acid (qualitative) for food-derived furanones
May support non-acidic antioxidant research
No direct data for this compound; enediol-like system noted
Antioxidant Activity Food Chemistry Nutritional Science

Antimycobacterial Activity: M. smegmatis Inhibition

A study on 2(5H)-furanone-based compounds, a class to which 3,4-Dihydroxy-5-methyl-2-furanone belongs, showed that three first-generation compounds exhibited at least 35% inhibitory activity against Mycobacterium smegmatis mc²155 growth at a concentration of 10 µg/mL [1]. While this data is for specific 2(5H)-furanone derivatives and not the unsubstituted 3,4-Dihydroxy-5-methyl-2-furanone, it provides class-level evidence for the antimicrobial potential of this scaffold against mycobacteria. The Bioscreen C system was used to measure growth inhibition.

M. smegmatis Inhibition
Class-level inference
≥35% inhibition at 10 µg/mL
Supports antimicrobial scaffold development
2(5H)-furanone derivatives; not compound-specific
Antituberculosis Antimicrobial Drug Discovery

3,4-Dihydroxy-5-methyl-2-furanone: Primary Applications


Flavor and Fragrance Applications

3,4-Dihydroxy-5-methyl-2-furanone is widely utilized as a potent flavoring agent due to its sweet, fruity, strawberry-like aroma and low odor threshold . Its predicted low LogP (-0.79) indicates high water solubility, which is a critical advantage for creating aqueous flavor solutions, emulsions, and clear beverages. This physicochemical property allows for uniform distribution in food products without the need for high concentrations of organic solvents, simplifying formulation and enhancing product stability .

Aqueous Antioxidant Formulation Development

Based on class-level evidence indicating that furanones can exhibit antioxidant activity comparable to ascorbic acid [1], 3,4-Dihydroxy-5-methyl-2-furanone presents an opportunity for developing novel antioxidant formulations. Its favorable water solubility, inferred from its low LogP (-0.79) , makes it particularly suitable for aqueous-based products such as beverages, topical solutions, or cell culture media. The compound's non-acidic nature (pKa 4.87 ) could be a key differentiator, allowing for antioxidant benefits without the pH-lowering effects of ascorbic acid, which is crucial for pH-sensitive formulations.

Antimicrobial and Biofilm Research

The 2(5H)-furanone core is a recognized scaffold for developing antimicrobial and anti-biofilm agents. Studies have shown that 2(5H)-furanone derivatives can inhibit the growth of Mycobacterium smegmatis by at least 35% at 10 µg/mL [2]. Additionally, furanones are known to inhibit bacterial colonization and biofilm development by interfering with quorum-sensing pathways [3]. 3,4-Dihydroxy-5-methyl-2-furanone, with its high water solubility and distinct ionization profile , serves as an excellent hydrophilic starting point for synthesizing new derivatives aimed at combating biofilm-associated infections and antimicrobial resistance.

Application
Selection Property
Validation Focus
Flavor & fragrance research
Aqueous solubility profile
Formulation stability & distribution in water-based systems
Non-acidic antioxidant studies
Non-acidic radical scavenging scaffold
Redox activity in pH-sensitive media
Antimicrobial & biofilm research
Quorum-sensing inhibition scaffold
Biofilm formation & growth inhibition assays

Technical Documentation Hub

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32 linked technical documents
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